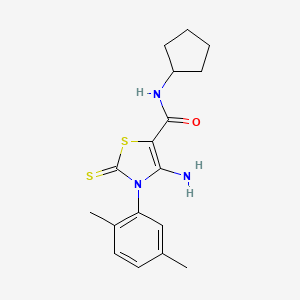

4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

CAS No.: 946302-69-8

Cat. No.: VC7106808

Molecular Formula: C17H21N3OS2

Molecular Weight: 347.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946302-69-8 |

|---|---|

| Molecular Formula | C17H21N3OS2 |

| Molecular Weight | 347.5 |

| IUPAC Name | 4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H21N3OS2/c1-10-7-8-11(2)13(9-10)20-15(18)14(23-17(20)22)16(21)19-12-5-3-4-6-12/h7-9,12H,3-6,18H2,1-2H3,(H,19,21) |

| Standard InChI Key | FWLFGEUZSLPINP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)NC3CCCC3)N |

Introduction

4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole class. Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound, with its unique substitution pattern, is of interest for its potential pharmacological applications.

Synthesis

The synthesis of such thiazole derivatives typically involves condensation reactions between appropriate precursors. For example, the reaction between a thioamide and a halogenated compound in the presence of a base can lead to the formation of thiazole rings. Specific synthesis details for this compound are not widely reported, but general methods for thiazole synthesis involve:

-

Thioamide Formation: Reaction of a carboxylic acid with thionyl chloride followed by treatment with ammonia.

-

Cyclization: Reaction of the thioamide with a halogenated compound under basic conditions.

Biological Activity

Thiazoles are known for their broad spectrum of biological activities. While specific data on 4-amino-N-cyclopentyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is limited, similar compounds have shown:

-

Antimicrobial Activity: Thiazoles can inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis.

-

Anti-inflammatory Activity: Some thiazoles have been found to reduce inflammation by inhibiting enzymes involved in the inflammatory pathway.

-

Anticancer Activity: Certain thiazole derivatives have shown potential in inhibiting cancer cell proliferation.

Research Findings

While specific research findings on this compound are scarce, studies on similar thiazole derivatives suggest promising biological activities. For instance, thiazoles with sulfanylidene groups have been explored for their potential in drug development due to their unique chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume